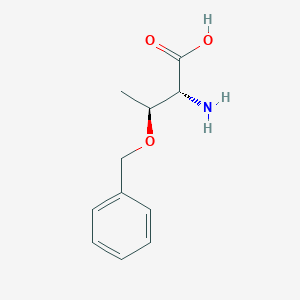

H-D-Thr(bzl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-amino-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOURAAVVKGJNM-WCBMZHEXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-D-Thr(bzl)-OH chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Application of O-Benzyl-D-threonine [H-D-Thr(Bzl)-OH]

Abstract

O-Benzyl-D-threonine, systematically known as (2R,3S)-2-amino-3-(benzyloxy)butanoic acid and commonly abbreviated as this compound, is a pivotal amino acid derivative employed in synthetic peptide chemistry. Its unique stereochemistry and the robust protection of its side-chain hydroxyl group by a benzyl ether make it an indispensable building block for the synthesis of complex peptides, peptidomimetics, and therapeutic drug candidates containing D-threonine. This guide provides a comprehensive exploration of the physicochemical properties, structural attributes, and strategic applications of this compound for researchers, chemists, and professionals in drug development. We will delve into its role within the broader context of solid-phase peptide synthesis (SPPS), detailing field-proven protocols for its incorporation and subsequent deprotection, and contextualizing its use within established protection strategies.

Core Chemical Identity and Physicochemical Properties

This compound is a derivative of the non-proteinogenic D-threonine, where the secondary hydroxyl group on the side chain is protected as a benzyl ether. This protection is critical to prevent unwanted side reactions, such as O-acylation, during the amide bond formation steps of peptide synthesis.[1][2]

Chemical Structure

Figure 1: 2D Structure of O-Benzyl-D-threonine.

The structure features two chiral centers, with the (2R,3S) configuration defining it as a D-threonine derivative. The benzyl group (Bzl), attached via an ether linkage to the side-chain oxygen, is the key functional modification.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in synthesis.

| Property | Value | References |

| IUPAC Name | (2R,3S)-2-amino-3-(phenylmethoxy)butanoic acid | [] |

| Common Synonyms | O-Benzyl-D-threonine, D-Thr(Bzl)-OH | [][4] |

| CAS Number | 86062-17-1 | [][4] |

| Molecular Formula | C₁₁H₁₅NO₃ | [][4] |

| Molecular Weight | 209.24 g/mol | [][4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents | [] |

| Optical Rotation | [α]²⁰D = +29 ± 2° (c=1 in 1M HCl) | [4] |

| Storage Conditions | 2-8 °C, sealed in a dry, dark place | [][4] |

The Benzyl Group: A Strategic Choice for Side-Chain Protection

The selection of a protecting group is a cornerstone of peptide synthesis strategy.[5] The benzyl group is classified as a "permanent" or semi-permanent protecting group, particularly within the context of the Boc/Bzl synthesis strategy.[6][7] Its utility is grounded in its unique stability profile.

Causality Behind the Choice:

-

Stability: The benzyl ether linkage is robust and stable under the mildly acidic conditions (e.g., 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)) used for the repetitive cleavage of the temporary Nα-Boc group.[6] It is also stable to the basic conditions used in the alternative Fmoc/tBu strategy.

This differential lability is the foundation of the "quasi-orthogonal" Boc/Bzl protection scheme, as visualized below.

Caption: Comparison of Boc/Bzl and Fmoc/tBu protection schemes.

Experimental Workflow: Incorporation via Boc-SPPS

While the topic is this compound, the reagent actively used in synthesis is its Nα-protected form, typically Boc-D-Thr(Bzl)-OH (CAS 69355-99-3) .[8] this compound represents the state of the residue on the resin after Nα-deprotection, ready for coupling with the next amino acid.

The following is a self-validating protocol for a single coupling cycle of Boc-D-Thr(Bzl)-OH onto a peptide-resin using manual solid-phase synthesis.

Detailed Protocol for a Single Coupling Cycle

This protocol assumes a starting scale of 0.2 mmol on a Merrifield resin.

-

Resin Preparation & Swelling:

-

Place the peptide-resin (with a free N-terminus from the previous cycle) in a reaction vessel.

-

Wash the resin with DCM (3 x 10 mL for 1 min).

-

Swell the resin in DCM (10 mL) for 30 minutes.

-

-

Nα-Boc Deprotection:

-

Drain the swelling solvent.

-

Add a solution of 25-50% TFA in DCM (v/v) (10 mL).

-

Agitate for 1 minute. Drain.

-

Add a fresh solution of 25-50% TFA in DCM (10 mL).

-

Agitate for 20-30 minutes to ensure complete Boc removal.

-

Drain the TFA solution.

-

Wash the resin sequentially with DCM (3x), isopropanol (1x), and DCM (3x) to thoroughly remove TFA and byproducts.

-

-

Neutralization:

-

To deprotonate the N-terminal ammonium trifluoroacetate salt, add a 5-10% solution of Diisopropylethylamine (DIEA) in DCM (v/v) (10 mL).[5]

-

Agitate for 2 minutes. Drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5 x 10 mL) to remove excess DIEA.

-

Self-Validation Step: Perform a Kaiser test on a few resin beads. A deep blue color indicates the presence of a free primary amine, confirming successful deprotection and neutralization.[9]

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Boc-D-Thr(Bzl)-OH (0.8 mmol, 4 eq.) and an activating agent such as HBTU (0.78 mmol, 3.9 eq.) in DMF (4 mL).

-

Add DIEA (1.6 mmol, 8 eq.) to the activation mixture. The solution will typically change color (e.g., to yellow).

-

Immediately add the activated amino acid solution to the reaction vessel containing the neutralized resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Post-Coupling Wash & Validation:

-

Drain the coupling solution.

-

Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents.

-

Self-Validation Step: Perform a second Kaiser test. The absence of color (clear or yellowish beads) indicates complete coupling. If the test is positive (blue), a second coupling (recoupling) step is required.

-

Caption: Workflow for a single Boc-SPPS coupling cycle.

Final Cleavage and Benzyl Group Deprotection

Once the peptide sequence is fully assembled, the final step involves simultaneously cleaving the peptide from the resin support and removing all side-chain protecting groups, including the benzyl ether from D-threonine.

Protocol 1: Strong Acidolysis with Reagent K

Reagent K is a widely used "universal" cleavage cocktail designed to scavenge the reactive cationic species generated during acidolysis, thereby protecting sensitive residues like Trp, Met, Cys, and Tyr.[12]

-

Composition of Reagent K:

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Step-by-Step Methodology:

-

Resin Preparation: Wash the final, fully protected peptide-resin with DCM (3x) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction: Suspend the dry resin in Reagent K, using approximately 10-20 mL of the cocktail per gram of resin.[5][12]

-

Incubation: Agitate the slurry at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer incubation times.[13]

-

Peptide Isolation: Filter the resin through a fritted funnel and collect the filtrate. Wash the resin with a small volume of fresh TFA and combine the filtrates.

-

Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a 50-fold excess of cold diethyl ether with vigorous stirring.

-

Collection and Drying: Collect the peptide precipitate by centrifugation or filtration. Wash the pellet with cold ether two more times to remove scavengers and organic byproducts. Dry the final peptide pellet under vacuum.

-

Protocol 2: Catalytic Transfer Hydrogenation

This method offers a milder alternative to strong acids, useful for sensitive peptides or when orthogonal cleavage is desired. It specifically removes benzyl-based protecting groups while leaving others (like tBu) intact.[10][11]

-

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve the protected peptide (cleaved from the resin with side-chains still protected, if applicable) in a suitable solvent like methanol or formic acid.[10]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution.

-

Hydrogen Donor: Add a hydrogen donor such as formic acid, ammonium formate, or 1,4-cyclohexadiene.[10][14][15]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by HPLC or TLC.

-

Workup: Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst. Remove the solvent under reduced pressure to yield the deprotected peptide.

-

Caption: General workflow for final peptide cleavage and deprotection.

Safety and Handling

While specific toxicity data for this compound is limited, standard laboratory precautions for handling fine chemicals should be observed.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place (2-8 °C is recommended) to prevent degradation.[][4]

-

Cleavage Reagents: Exercise extreme caution when working with cleavage reagents. Anhydrous HF is highly toxic and corrosive and requires specialized equipment. TFA and cocktails like Reagent K are corrosive and volatile; always handle them inside a chemical fume hood.

Conclusion

O-Benzyl-D-threonine [this compound] is a strategically designed amino acid derivative that is fundamental to the synthesis of peptides containing D-threonine. Its value lies in the robust nature of the benzyl ether protecting group, which is perfectly suited for the classic Boc/Bzl SPPS strategy. By providing stability throughout chain elongation and allowing for controlled removal during the final cleavage step, it enables the reliable and efficient production of complex and therapeutically relevant peptides. A thorough understanding of its properties and the associated synthetic protocols, as detailed in this guide, is crucial for any researcher aiming to incorporate this valuable building block into their synthetic targets.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 12. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]

- 13. peptide.com [peptide.com]

- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purification of O-Benzyl-D-Threonine (H-D-Thr(Bzl)-OH)

Introduction

O-Benzyl-D-threonine (H-D-Thr(Bzl)-OH) is a non-proteinogenic amino acid derivative of significant interest to researchers and drug development professionals. As a chiral building block, it is incorporated into peptidomimetics and other complex pharmaceutical agents, where its specific stereochemistry and protected side chain are crucial for biological activity and metabolic stability. D-Threonine, an unnatural amino acid, is a key component in chiral intermediates for various pharmaceutical drugs, including treatments for peripheral opioid side effects.[1] The synthesis of this compound is a multi-step process that presents unique challenges, primarily related to controlling the stereochemistry at its two chiral centers and implementing an effective orthogonal protecting group strategy.[1]

This guide provides a comprehensive overview of the synthesis and purification of this compound, grounded in established chemical principles and field-proven methodologies. It is designed to equip researchers with the necessary expertise to approach this synthesis with a clear understanding of the causality behind each experimental choice, ensuring a robust and reproducible outcome.

Section 1: Core Synthetic Strategy

The successful synthesis of this compound hinges on a well-planned sequence of reactions that addresses three primary challenges: sourcing the D-enantiomer, selectively protecting the side-chain hydroxyl group, and managing the alpha-amino and carboxy termini. The overall strategy involves starting from a readily available precursor, establishing the correct stereochemistry, implementing a robust protecting group scheme, and executing the key benzylation reaction before final deprotection.

Sourcing the D-Threonine Precursor

While L-threonine is abundant and produced cost-effectively via microbial fermentation, D-threonine is not.[1] Therefore, an efficient synthesis typically begins with a method to generate the D-stereoisomer.

-

Enzymatic Kinetic Resolution: A highly effective method involves the kinetic resolution of a racemic mixture of DL-threonine. Enzymes like threonine deaminase (TD) selectively catalyze the degradation of L-threonine into 2-oxobutyrate and ammonia, leaving the desired D-threonine untouched and allowing for its subsequent isolation.[1] This biocatalytic approach offers high stereochemical purity.

-

Chemical Epimerization and Resolution: An alternative route starts with inexpensive L-threonine, which is epimerized to produce a mixture of L-threonine and D-allothreonine.[2][3] The D-allothreonine can then be isolated and its hydroxyl stereocenter inverted through a chemical sequence, often involving an oxazoline intermediate, to yield D-threonine.[2]

The Imperative of Orthogonal Protection

To selectively form the benzyl ether on the side-chain hydroxyl group, the more reactive alpha-amino and alpha-carboxyl groups must be temporarily masked. This is the core of an orthogonal protection strategy, where different protecting groups are chosen that can be removed under distinct conditions without affecting each other or the final benzyl ether.[4][5] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic and effective approach.[4][6]

-

N-α-Protection: The alpha-amino group is commonly protected with the acid-labile Boc group.

-

C-α-Protection: The alpha-carboxyl group can be protected as an ester, which is later cleaved.

This strategy allows the side-chain hydroxyl to remain as the primary site for the subsequent benzylation reaction.

Side-Chain Benzylation: Mechanism and Execution

The formation of the benzyl ether is most commonly achieved via a Williamson ether synthesis.[7] This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with benzyl bromide or a similar benzylating agent.[8]

The choice of base is critical to avoid side reactions. A mild base such as silver(I) oxide (Ag₂O) is often preferred over stronger bases like sodium hydride (NaH) when selectivity is required, as it minimizes the risk of racemization or elimination.[7] The reaction is typically performed in an aprotic solvent like DMF.

Caption: Mechanism of side-chain O-benzylation.

Final N-Terminal Deprotection

Once the side chain is successfully benzylated (e.g., forming Boc-D-Thr(Bzl)-OH), the final step is the selective removal of the N-terminal protecting group to yield the target compound. If the Boc group is used, it is efficiently cleaved under moderate acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][9] This step must be carefully controlled to ensure the benzyl ether on the side chain, which requires harsher conditions for cleavage (like strong acids or catalytic hydrogenolysis), remains intact.[10][11]

Section 2: Experimental Protocols

The following protocols are synthesized from established methodologies and provide a practical framework for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Overall Synthesis Workflow

Caption: Overall workflow for this compound synthesis.

Protocol: Synthesis of Boc-D-Thr(Bzl)-OH

This protocol describes the key benzylation step, assuming N-Boc-D-threonine is the starting material.

-

Dissolution: In a round-bottom flask, dissolve N-Boc-D-threonine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: Add silver(I) oxide (Ag₂O, approx. 1.5 equivalents) to the solution. Stir the suspension at room temperature.

-

Addition of Benzylating Agent: Slowly add benzyl bromide (BnBr, approx. 1.5 equivalents) to the mixture.

-

Reaction: Protect the flask from light and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove silver salts. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Thr(Bzl)-OH, often as an oil or semi-solid.

Protocol: N-Terminal Deprotection to Yield this compound

-

Dissolution: Dissolve the crude Boc-D-Thr(Bzl)-OH from the previous step in dichloromethane (DCM).

-

Acidolysis: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) to the solution.[12]

-

Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring the removal of the Boc group by TLC.

-

Isolation of Crude Product: Remove the solvent and excess TFA under reduced pressure. The resulting residue is the crude this compound, often as a TFA salt.

Section 3: Purification and Characterization

Purification is a critical step to remove unreacted starting materials, reagents (e.g., benzyl alcohol), and any side-products. The final purity of the amino acid derivative directly impacts the success of subsequent applications like peptide synthesis.[13]

Purification Strategy: Recrystallization

For many amino acid derivatives, which can be challenging to solidify from an oily state, recrystallization or precipitation is the most effective purification method.[14]

-

pH Adjustment: Dissolve the crude product in water. Since amino acids are zwitterionic, carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of this compound to minimize its solubility and induce precipitation. This is often done with a mild base like ammonium hydroxide or a dilute acid.[14]

-

Precipitation/Crystallization: Stir the pH-adjusted solution, often at reduced temperature (0-4 °C), to allow the purified product to precipitate or crystallize out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold water, followed by a non-polar solvent like diethyl ether, to remove residual water and organic impurities.[15]

-

Drying: Dry the purified white solid under vacuum to a constant weight.

Alternative Purification: Chromatography

For challenging purifications or to achieve very high purity (>99%), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[13] The crude product is dissolved and injected onto a C18 column, and a gradient of acetonitrile in water (typically with 0.1% TFA) is used to elute the product, separating it from more or less hydrophobic impurities.[13][16]

Characterization and Quality Control

The identity, purity, and stereochemical integrity of the final product must be rigorously confirmed.

| Parameter | Method | Expected Result |

| Chemical Structure | ¹H NMR, ¹³C NMR | Peaks corresponding to the threonine backbone, benzyl group, and absence of the Boc group. |

| Molecular Weight | Mass Spectrometry (MS) | A molecular ion peak matching the calculated mass of C₁₁H₁₅NO₃ (209.24 g/mol ). |

| Chemical Purity | HPLC | Purity typically >98%. |

| Chiral Purity | Chiral HPLC | Enantiomeric excess (e.e.) >99% for the D-enantiomer.[17] |

| Optical Rotation | Polarimetry | A specific rotation value confirming the D-configuration. |

Note: Specific NMR shifts and optical rotation values should be compared against literature data or a certified reference standard.

Conclusion

The synthesis and purification of this compound is a well-defined yet exacting process that demands careful attention to stereochemistry and the strategic use of protecting groups. By understanding the chemical principles behind sourcing the D-enantiomer, executing a selective O-benzylation, and applying robust purification techniques like pH-controlled precipitation, researchers can reliably produce this valuable chiral building block. The protocols and insights provided in this guide serve as a foundation for the successful laboratory-scale production of this compound, enabling its application in the advanced stages of drug discovery and development.

References

- 1. D-Threonine: An Important Unnatural Amino acids_Chemicalbook [chemicalbook.com]

- 2. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 9. Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis - 泰和伟业 [cdthchem.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. bachem.com [bachem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. teledyneisco.com [teledyneisco.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to H-D-Thr(Bzl)-OH: A Strategic Building Block for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and pharmaceutical development, the strategic selection of amino acid building blocks is paramount to synthetic success. H-D-Thr(Bzl)-OH, also known as O-Benzyl-D-threonine, is a critical derivative of the non-natural D-threonine enantiomer. Its defining feature is the benzyl ether protecting group on the side-chain hydroxyl functionality, a modification that imparts unique chemical properties essential for the controlled, stepwise assembly of complex peptide chains. This guide offers a comprehensive overview of this compound, focusing on its physicochemical properties, strategic application in peptide synthesis, and the analytical methodologies required for its quality control.

The incorporation of D-amino acids like O-Benzyl-D-threonine is a well-established strategy in drug design to confer proteolytic resistance, enhance bioavailability, and modulate the conformational properties of peptide-based therapeutics. The benzyl group's stability and specific cleavage conditions make this compound a cornerstone of particular synthetic strategies, demanding a thorough understanding for its effective utilization.

Core Properties of this compound

A precise understanding of the fundamental properties of this compound is the foundation for its successful application. These parameters are critical for reaction stoichiometry calculations, analytical characterization, and ensuring the purity of the final peptide product.

| Property | Value | Source(s) |

| CAS Number | 86062-17-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1][2][3][] |

| Molecular Weight | 209.24 g/mol | [1][2][3][] |

| IUPAC Name | (2R,3S)-2-amino-3-(benzyloxy)butanoic acid | [] |

| Synonyms | D-Thr(Bzl)-OH, O-Benzyl-D-threonine | [1][2][] |

| Appearance | White to off-white powder | [5] |

| Storage Conditions | 0–8 °C | [2][3] |

Strategic Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a protected amino acid in Solid-Phase Peptide Synthesis (SPPS). The choice of the benzyl (Bzl) ether for side-chain protection is not arbitrary; it is a strategic decision intimately linked to the overall synthetic methodology, most notably the Boc/Bzl strategy.[6][7]

The Boc/Bzl vs. Fmoc/tBu Dichotomy

SPPS relies on an orthogonal protection scheme, where the temporary Nα-protecting group can be removed without affecting the "permanent" side-chain protecting groups until the final cleavage step. The two dominant strategies are Fmoc/tBu and Boc/Bzl.[6][7]

-

Fmoc/tBu Strategy: This approach uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection.[6] This is a truly orthogonal system.

-

Boc/Bzl Strategy: This classic approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and typically benzyl-based groups for side-chain protection.[6][7] This is considered a "quasi-orthogonal" system, as both types of protecting groups are removed by acid, but their lability is differentiated by the strength of the acid used.[7] The Nα-Boc group is removed by moderate acid (e.g., trifluoroacetic acid, TFA), while the Bzl side-chain group requires a very strong acid (e.g., anhydrous hydrogen fluoride, HF) for cleavage.[2][6]

This compound is a key component of the Boc/Bzl strategy . The benzyl ether is stable to the repeated TFA treatments required for Boc deprotection during peptide elongation but is efficiently cleaved during the final step with HF.[6]

Causality Behind Choosing the Benzyl Protecting Group

The selection of a benzyl ether for the threonine side chain offers distinct advantages and disadvantages that guide its application:

-

Key Advantage: Robustness. The Bzl group is highly stable to a wide range of reagents and conditions, including the repetitive basic conditions used in Fmoc chemistry (though it's more commonly used in Boc chemistry) and the moderate acidic conditions for Boc removal. This robustness ensures the integrity of the threonine side chain throughout the synthesis, preventing unwanted side reactions like O-acylation.[6]

-

Key Disadvantage: Harsh Cleavage. The primary drawback is the need for very strong, hazardous acids like anhydrous HF for its removal.[6] This requires specialized, HF-resistant equipment and stringent safety protocols. The harsh conditions can also promote side reactions if not carefully controlled with appropriate scavengers (e.g., anisole).[6]

The workflow below illustrates the decision-making process when selecting a threonine protecting group based on the overall SPPS strategy.

Caption: SPPS strategy selection workflow for threonine protection.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of this compound before its use in synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. While a publicly available, assigned spectrum for this compound is not readily found, the expected signals can be predicted based on its structure and data from similar compounds.

-

¹H NMR:

-

Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the five protons of the benzyl group's phenyl ring.

-

Benzylic Protons (-O-CH₂-Ph): Two signals, likely appearing as doublets (due to diastereotopicity), around 4.5-4.7 ppm.

-

α-Proton (-CH(NH₂)-): A doublet around 3.3-3.5 ppm.

-

β-Proton (-CH(O-Bzl)-): A multiplet (doublet of quartets) around 4.0-4.2 ppm.

-

γ-Protons (-CH₃): A doublet around 1.2-1.3 ppm.

-

Amine and Carboxyl Protons: Broad signals that are solvent-dependent and may exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals between 127-138 ppm.

-

Benzylic Carbon (-O-CH₂-Ph): A signal around 70-72 ppm.

-

Carbonyl Carbon (-COOH): A signal in the range of 170-175 ppm.

-

α-Carbon (-CH(NH₂)-): A signal around 58-60 ppm.

-

β-Carbon (-CH(O-Bzl)-): A signal around 78-80 ppm.

-

γ-Carbon (-CH₃): A signal around 19-21 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (MW = 209.24), an electrospray ionization (ESI) mass spectrum would be expected to show a prominent ion at m/z 210.1 [M+H]⁺ in positive ion mode.

Tandem MS (MS/MS) can reveal structural information through fragmentation. Key expected fragmentation pathways for the [M+H]⁺ ion include:

-

Loss of the benzyl group: A neutral loss of 90 Da (C₇H₆) or the formation of a prominent fragment ion at m/z 91 (the tropylium cation, [C₇H₇]⁺). This is often a dominant fragmentation pathway for benzyl-protected compounds.[7]

-

Loss of water (H₂O): A neutral loss of 18 Da.

-

Loss of formic acid (HCOOH): A neutral loss of 46 Da from the C-terminus.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of amino acid derivatives. A typical method would involve a C18 column with a gradient elution using water and acetonitrile, both containing an ion-pairing agent like 0.1% TFA. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected at a specific wavelength (e.g., 214 nm). For use in SPPS, a purity of ≥98% is typically required.

Experimental Protocol: Incorporation of Boc-D-Thr(Bzl)-OH in SPPS

This protocol outlines a single coupling cycle for the incorporation of Boc-D-Thr(Bzl)-OH onto a growing peptide chain anchored to a Merrifield resin, following the Boc/Bzl strategy.

(Scale: 0.2 mmol, Manual Synthesis)

-

Resin Preparation (Pre-synthesis):

-

Place 0.2 mmol of the peptide-resin (with the N-terminal Boc group removed) in a reaction vessel.

-

Wash the resin with Dichloromethane (DCM) (3x) and N,N-Dimethylformamide (DMF) (3x).

-

-

Neutralization:

-

Add 5 mL of a 5% solution of N,N-Diisopropylethylamine (DIPEA) in DCM to the resin.

-

Agitate for 2 minutes, then drain. Repeat this step.

-

Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Boc-D-Thr(Bzl)-OH (0.8 mmol, 4 eq.) and 1-Hydroxybenzotriazole (HOBt) (0.8 mmol, 4 eq.) in 2 mL of DMF.

-

Cool the solution in an ice bath.

-

Add N,N'-Diisopropylcarbodiimide (DIC) (0.8 mmol, 4 eq.) to the amino acid solution and let it pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Post-Coupling Wash:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

-

Dry the resin under vacuum.

-

-

Monitoring (Optional but Recommended):

-

Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Nα-Boc Deprotection:

-

Add 5 mL of a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes, drain.

-

Add a fresh 5 mL of 50% TFA in DCM. Agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x) and DMF (3x). The resin is now ready for the next coupling cycle, starting again with the neutralization step.

-

Caption: A single coupling cycle in Boc/Bzl Solid-Phase Peptide Synthesis.

Conclusion

This compound is a specialized yet indispensable building block for peptide chemists, particularly for those employing the robust Boc/Bzl synthesis strategy. Its benzyl ether side-chain protection offers excellent stability during synthesis, effectively preventing unwanted O-acylation. This stability, however, comes at the cost of requiring harsh final cleavage conditions with anhydrous HF. The decision to use this compound over its tBu-protected counterpart is therefore a strategic one, dictated by the overall synthetic plan, the nature of the target peptide, and the available laboratory infrastructure. A thorough understanding of its properties, coupled with rigorous analytical control and optimized protocols, enables researchers and drug developers to harness the full potential of this valuable D-amino acid derivative in creating novel and more stable peptide-based therapeutics.

References

solubility of H-D-Thr(bzl)-OH in organic solvents

An In-Depth Technical Guide to the Solubility of H-D-Thr(Bzl)-OH in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of O-Benzyl-D-threonine (this compound), a critical building block in synthetic organic chemistry and drug development, particularly in solid-phase peptide synthesis (SPPS). We delve into the physicochemical properties of this compound, explore the theoretical principles governing its dissolution in organic media, and present its known solubility profile in common laboratory solvents. A detailed, field-proven experimental protocol for determining solubility is provided, empowering researchers to generate reliable and reproducible data. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize reaction conditions, purification strategies, and formulation development involving this compound.

Introduction: The Significance of this compound Solubility

O-Benzyl-D-threonine, denoted as this compound, is a non-natural amino acid derivative widely employed in the synthesis of complex peptides and other pharmaceutical intermediates. The benzyl (Bzl) group serves as a robust protecting group for the side-chain hydroxyl functionality of threonine, preventing undesirable side reactions, such as O-acylation, during peptide coupling steps.[1] The use of D-amino acids like this one is a key strategy in drug design to enhance peptide stability against enzymatic degradation.

The solubility of this compound in various organic solvents is a critical parameter that dictates its utility and handling. In solid-phase peptide synthesis (SPPS), efficient dissolution in solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is essential for successful coupling reactions.[2] Poor solubility can lead to incomplete reactions, lower yields, and purification challenges. Therefore, a thorough understanding of its solubility profile is not merely academic but a practical necessity for process optimization and scalability.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Key Properties:

-

Molecular Formula: C₁₁H₁₅NO₃[3]

-

Molecular Weight: 209.24 g/mol [3]

-

Appearance: White to off-white solid/powder[3]

-

Key Functional Groups:

-

Free amine (-NH₂)

-

Carboxylic acid (-COOH)

-

Benzyl ether (-O-CH₂-Ph) on the side chain

-

Chiral centers conferring its D-threonine configuration

-

The zwitterionic potential of the free amine and carboxylic acid, combined with the large, nonpolar benzyl group, creates a molecule with a complex solubility profile. It possesses both polar, hydrogen-bonding moieties and a significant hydrophobic domain.

Theoretical Principles of Solubility in Organic Solvents

The dissolution of this compound is governed by the principle of "like dissolves like," where solubility is maximized in solvents with similar intermolecular force characteristics.

-

Polarity and Hydrogen Bonding: The amino and carboxyl groups can form strong hydrogen bonds. Polar protic solvents (e.g., methanol) can act as both H-bond donors and acceptors, while polar aprotic solvents (e.g., DMF, DMSO) are effective H-bond acceptors. These interactions are crucial for disrupting the crystal lattice of the solid solute.[4]

-

Influence of the Benzyl Protecting Group: The large, aromatic benzyl group significantly increases the hydrophobicity of the molecule compared to unprotected threonine.[5] This structural feature enhances solubility in less polar organic solvents, such as dichloromethane (DCM), and in polar aprotic solvents that can accommodate nonpolar moieties.

-

Solvent-Solute Interactions:

-

Polar Aprotic Solvents (DMF, NMP, DMSO): These are generally excellent solvents for protected amino acids.[2] Their high dielectric constants help to solvate the charged portions of the molecule, while their organic nature accommodates the benzyl group.

-

Chlorinated Solvents (DCM): DCM is a moderately polar solvent effective at dissolving compounds with large nonpolar groups. Its ability to solubilize protected amino acids is well-documented in peptide synthesis.[1][2]

-

Alcohols (Methanol, Ethanol): As polar protic solvents, they can interact favorably with the polar groups but may be less effective at solvating the bulky benzyl group compared to polar aprotic solvents.

-

Nonpolar Solvents (Hexane, Toluene): Solubility is expected to be very low in these solvents, as they cannot effectively solvate the polar amine and carboxyl groups.

-

Solubility Profile of this compound and Related Derivatives

Direct quantitative solubility data for this compound is not extensively published. However, by synthesizing information from technical data sheets of its N-protected analogues (Boc- and Fmoc-), a reliable qualitative profile can be established. These derivatives are structurally similar and their solubility behavior provides a strong indication for the parent compound.

| Solvent | Solvent Type | Expected Solubility | Rationale & References |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble to Highly Soluble | Standard solvent for peptide synthesis; known to dissolve Fmoc- and Boc-protected amino acids effectively.[1][2][5] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble to Highly Soluble | Similar to DMF, widely used in SPPS and known to solubilize protected amino acids.[1][2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent known to dissolve a wide range of organic molecules, including Boc-Thr(Bzl)-OH.[6][7] |

| Dichloromethane (DCM) | Chlorinated | Soluble | Widely used in organic synthesis and SPPS; technical data confirms solubility of Boc- and Fmoc-Thr(Bzl)-OH.[1] |

| Methanol (MeOH) | Polar Protic | Moderately Soluble | Can engage in H-bonding but may be less effective due to the nonpolar benzyl group. Boc-D-Thr(Bzl)-OH is used in a methanol solution for optical rotation measurements, implying solubility. |

| Ethanol (EtOH) | Polar Protic | Sparingly to Moderately Soluble | Generally, amino acid solubility is lower in ethanol than in water. The benzyl group may slightly improve this.[8] |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | Often used to precipitate peptides; generally not a primary solvent for dissolving protected amino acids.[9] |

| Tetrahydrofuran (THF) | Ether | Sparingly Soluble | Lower polarity and weaker H-bond accepting capability compared to DMF or DMSO. |

| Toluene | Aromatic Nonpolar | Insoluble to Very Sparingly Soluble | Lacks the polarity to interact with the amine and acid groups. |

| Hexane | Aliphatic Nonpolar | Insoluble | Incompatible with the polar functional groups of the amino acid. |

Note: This table is a qualitative guide based on available data for structurally related compounds. For precise quantitative applications, experimental determination is required.

Experimental Protocol: Quantitative Solubility Determination

This section provides a robust, step-by-step protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. The method is based on the principle of preparing a saturated solution and quantifying the dissolved solute concentration.

Rationale and Self-Validation

This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached. The key control point is the incubation time; taking measurements at successive time points (e.g., 24h and 48h) and confirming that the concentration does not change validates that the solution is saturated and the measurement is not time-dependent.[8] Using a precise analytical method like UPLC or HPLC for quantification ensures accuracy and reproducibility.

Materials and Equipment

-

This compound (high purity)

-

Test solvent (analytical grade)

-

Analytical balance (±0.01 mg)

-

Vials with Teflon-lined caps (e.g., 2 mL or 4 mL)

-

Thermostatic shaker or rotator

-

Sonicator bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC or UPLC system with a UV detector

Workflow Diagram

Figure 2: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Standard Curve: a. Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or DMF) to create a concentrated stock solution. b. Perform serial dilutions to prepare a series of at least five calibration standards of known concentrations. c. Analyze these standards by HPLC/UPLC to generate a standard curve of peak area versus concentration.

-

Sample Preparation: a. To a series of vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure undissolved solid remains at equilibrium. b. Accurately pipette a precise volume of the test solvent into each vial (e.g., 1.00 mL).

-

Equilibration: a. Tightly cap the vials. Briefly vortex and sonicate (5-10 minutes) to break up any clumps and maximize the surface area of the solid. b. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). c. Agitate the slurries for a minimum of 24 hours. To confirm equilibrium, a parallel set of vials can be agitated for 48 hours.

-

Sampling and Analysis: a. After incubation, carefully remove the vials. Allow the excess solid to settle, or centrifuge the vials at low speed for 5-10 minutes. b. Withdraw an aliquot of the clear supernatant using a syringe. c. Immediately pass the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particulates. d. Accurately dilute the filtered sample with the mobile phase or a suitable solvent to bring its concentration within the range of the prepared standard curve. e. Inject the diluted sample into the HPLC/UPLC system and record the peak area.

-

Calculation: a. Using the standard curve, determine the concentration of the diluted sample. b. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. c. The result is the equilibrium solubility of this compound in the test solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Conclusion

This compound is a molecule of moderate polarity with both hydrogen-bonding capabilities and a significant nonpolar domain. This duality leads to high solubility in polar aprotic solvents like DMF, NMP, and DMSO, and good solubility in chlorinated solvents like DCM, making it well-suited for applications in peptide synthesis. Its solubility is limited in alcohols and extremely poor in nonpolar media. For applications requiring precise concentration control or operating near saturation limits, the experimental protocol provided in this guide offers a reliable method for quantitative solubility determination, enabling evidence-based decisions in process development and chemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. H-THR(BZL)-OH price,buy H-THR(BZL)-OH - chemicalbook [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. peptide.com [peptide.com]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]

A Technical Guide to the Stability and Storage of H-D-Thr(Bzl)-OH for Researchers and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the integrity of starting materials is paramount. This guide provides an in-depth technical overview of the stability and recommended storage conditions for H-D-Thr(Bzl)-OH (D-Threonine(O-benzyl)-OH), a critical building block in the synthesis of complex peptides and pharmaceutical compounds. By understanding the chemical vulnerabilities and optimal handling of this reagent, researchers can ensure the reproducibility of their syntheses and the purity of their final products.

Chemical Profile and Inherent Stability of this compound

This compound is a derivative of the amino acid D-threonine where the side-chain hydroxyl group is protected by a benzyl ether. This protecting group strategy is fundamental in preventing unwanted side reactions during peptide synthesis.[1] The stability of this compound is intrinsically linked to the chemical nature of the benzyl ether and the stereochemistry of the D-amino acid.

The benzyl ether linkage is generally stable under a wide range of conditions, particularly those encountered in standard peptide synthesis protocols.[2] It is resistant to both acidic and basic conditions used for the removal of other protecting groups like Boc and Fmoc, respectively.[3] However, the benzyl group can be cleaved under specific, more aggressive conditions such as strong acid treatment (e.g., HF) or catalytic hydrogenolysis.[4]

The D-configuration of the alpha-carbon can influence the stability of peptides by conferring resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[5][6] While this is a significant advantage in the biological stability of the final peptide, the inherent chemical stability of the monomer itself is not substantially altered by the stereochemistry.

Factors Influencing the Stability of this compound

Several environmental factors can compromise the integrity of this compound over time. Understanding and mitigating these factors is crucial for maintaining the quality of the reagent.

Temperature

Humidity (Hygroscopicity)

Protected amino acids, including this compound, can be hygroscopic, meaning they can absorb moisture from the atmosphere. The presence of water can initiate hydrolysis of the benzyl ether or other susceptible bonds, leading to the formation of impurities. Therefore, it is imperative to store the compound in a dry environment and to minimize its exposure to atmospheric moisture during handling.

Light (Photostability)

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical degradation. While the benzyl group itself is relatively stable, the overall molecule may be susceptible to long-term exposure.[8][9] Forced degradation studies on various pharmaceutical compounds often include photostability testing to identify potential light-induced degradation pathways.[10][11]

Recommended Storage Conditions

Based on the chemical properties and susceptibility to environmental factors, the following storage conditions are recommended for this compound to ensure its long-term stability.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. [12] 2-8°C for short-term storage. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and minimizes exposure to moisture. |

| Container | Tightly sealed, opaque container. | Protects from light and moisture ingress. |

| Handling | Allow the container to warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold solid. |

Potential Degradation Pathways

While this compound is a relatively stable compound under proper storage, it can undergo degradation through several chemical pathways if not handled correctly.

-

Hydrolysis: The benzyl ether bond can be susceptible to hydrolysis, especially in the presence of acidic or basic catalysts and water, leading to the formation of D-threonine and benzyl alcohol.

-

Oxidation: The molecule may be susceptible to oxidation over long-term exposure to air, potentially forming various oxidized impurities.

-

Photodegradation: UV light can induce cleavage of the benzyl group or other photochemical reactions.

-

Thermal Degradation: High temperatures can lead to decarboxylation or other complex degradation pathways.[13][14]

Experimental Protocols for Stability Assessment

For critical applications in drug development, it is often necessary to perform stability studies to determine the shelf-life and identify potential degradants.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify its likely degradation products and pathways.[10][15]

Protocol for Forced Degradation of this compound:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products.[16][17][18]

Workflow for HPLC Method Development:

Key Method Parameters:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is typically effective.

-

Detection: UV detection at a wavelength where this compound and its potential degradants absorb (e.g., around 210-220 nm and 254 nm for the benzyl group).

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the main peak in the presence of degradation products.

Conclusion and Best Practices

The stability of this compound is crucial for the successful synthesis of peptides and pharmaceutical ingredients. By adhering to strict storage and handling protocols, researchers can minimize the risk of degradation and ensure the quality of their starting materials. For GMP applications, it is highly recommended to perform in-house stability studies to establish a re-test date for the material under specific storage conditions. This proactive approach to quality control will ultimately lead to more reliable and reproducible scientific outcomes.

References

- 1. Protected Amino Acids - Creative Peptides [creative-peptides.com]

- 2. biosynth.com [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]

- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the Effectiveness of Photo Deprotection of Polypeptides in Solution and within the Core of Miniemulsion-Derived Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. japsonline.com [japsonline.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Application of the Benzyl Protecting Group for Threonine's Side Chain

For Researchers, Scientists, and Drug Development Professionals

In the complex architectural pursuit of peptide synthesis and the broader field of organic chemistry, the selective masking and unmasking of reactive functional groups is a foundational principle. Threonine, with its secondary hydroxyl group on the side chain, presents a distinct challenge: preventing unwanted O-acylation during peptide coupling or other transformations.[1][2] This guide provides an in-depth analysis of the benzyl (Bn) group as a robust solution for protecting this hydroxyl moiety, exploring the causality behind its selection, its strategic role in orthogonal synthesis, and detailed, field-proven protocols for its application and removal.

The Benzyl Group: A Strategic Choice for Hydroxyl Protection

The selection of a protecting group is governed by its ease of introduction, stability across a range of reaction conditions, and facile, selective removal.[3] The benzyl group, introduced as a benzyl ether (O-Bn) on the threonine side chain, excels in these areas, making it a cornerstone of many synthetic strategies, particularly the classic Boc/Bzl approach to solid-phase peptide synthesis (SPPS).[1][4]

Causality of Selection: The benzyl group's utility stems from its unique stability profile. As an ether, it is exceptionally stable to the basic and nucleophilic conditions common in peptide synthesis, such as piperidine treatment for Fmoc group removal.[5][6] Furthermore, it is stable to the moderately acidic conditions, like trifluoroacetic acid (TFA), used to deprotect N-terminal Boc groups.[6] This dual stability is the lynchpin of its strategic value, allowing chemists to deprotect the N-terminus for chain elongation while the side chain remains securely masked.[3]

The primary mechanism for its removal is catalytic hydrogenolysis, a mild and highly selective method that uses hydrogen gas and a palladium catalyst.[3][7] This process is orthogonal to most other protecting groups used in peptide synthesis, which are typically acid or base-labile.[8]

Orthogonal Synthesis: The Benzyl Group in a Multi-Protecting Group Strategy

Modern synthesis of complex molecules relies on orthogonality, where different protecting groups can be removed under specific, non-interfering conditions.[1] The benzyl group is a key player in this scheme. In the Boc/Bzl strategy, the N-α-Boc group is removed with TFA, while the C-terminal ester and side-chain protecting groups (often benzyl-based) remain intact.[6][9] The final step involves treatment with a very strong acid, like liquid hydrogen fluoride (HF), which cleaves the peptide from the resin and removes the benzyl side-chain protection simultaneously.[6][10]

While effective, the Boc/Bzl strategy is often termed "quasi-orthogonal" because both Boc and Benzyl groups are acid-labile, relying on differential sensitivity to acid strength for selective removal.[8][9] A truly orthogonal approach is seen in Fmoc-based strategies where the benzyl group can also be employed. In this context, the base-labile Fmoc group is removed with piperidine, acid-labile groups like tert-butyl (tBu) are removed with TFA, and the benzyl group can be selectively cleaved by hydrogenolysis, offering a third axis of selective deprotection.[2]

The following diagram illustrates the concept of orthogonality, showcasing how different protecting groups are cleaved by distinct chemical reagents, allowing for precise, stepwise synthesis.

Caption: Orthogonal deprotection pathways for common protecting groups.

Quantitative Comparison of Hydroxyl Protecting Groups

The choice of protecting group has significant practical implications. The following table provides a comparative summary of the benzyl group versus the commonly used tert-butyl (tBu) group for threonine side-chain protection.

| Parameter | Benzyl (Bn) Ether | tert-Butyl (tBu) Ether |

| Primary Strategy | Boc/Bzl SPPS[11] | Fmoc/tBu SPPS[5] |

| Stability | Stable to moderate acid (TFA) and base (piperidine).[6] | Stable to base (piperidine) and hydrogenolysis.[12] |

| Deprotection | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HF).[5][7] | Moderate to strong acid (TFA).[5] |

| Key Advantage | High stability; orthogonal to base- and moderately acid-labile groups.[5] | Cleavage occurs concurrently with resin cleavage in standard Fmoc protocols. |

| Key Disadvantage | Requires a separate catalytic step for removal; catalyst can be poisoned by sulfur-containing residues.[5] | Not stable to the repeated acid treatments used for Boc removal. |

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the protection and deprotection of the threonine hydroxyl group using a benzyl ether.

Protocol 1: Benzylation of N-α-Protected Threonine

This procedure describes the formation of the benzyl ether via a Williamson ether synthesis.[13] The threonine must have its amine and carboxyl groups protected beforehand (e.g., as Boc-Thr-OMe).

Objective: To protect the side-chain hydroxyl group of a threonine derivative as a benzyl ether.

Materials:

-

N-α-Protected Threonine Derivative (e.g., Boc-Thr-OMe)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Benzyl Bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-α-protected threonine derivative (1.0 eq). Dissolve in anhydrous THF.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

-

Alkylation: Add benzyl bromide (1.2 eq) dropwise to the stirring suspension at 0 °C.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the O-benzyl protected threonine derivative.

Protocol 2: Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for cleaving the benzyl ether.[3][14]

Objective: To cleave the O-benzyl ether from a protected threonine residue.

Materials:

-

O-Benzyl Protected Threonine Derivative

-

10% Palladium on activated carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (balloon or hydrogenator)

-

Celite® pad for filtration

Step-by-Step Methodology:

-

Dissolution: Dissolve the O-benzyl protected threonine derivative in methanol or ethanol in a suitable reaction flask.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate) to the solution.[3]

-

Inerting: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a hydrogen balloon is often sufficient for lab scale) at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.[3]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.[3]

-

Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the deprotected product.

Caption: General workflow for benzyl protection and deprotection of threonine.

Conclusion

The benzyl group serves as a highly reliable and strategically versatile protecting group for the threonine side-chain hydroxyl. Its robust stability to a wide range of synthetic conditions, combined with its selective removal via mild catalytic hydrogenolysis, makes it an indispensable tool.[3][13] While newer protecting groups have been developed, the benzyl group's proven efficacy, particularly within the foundational Boc/Bzl peptide synthesis strategy, ensures its continued relevance and application in the synthesis of complex peptides and organic molecules. Understanding the chemical principles and practical protocols associated with its use is essential for any researcher in the field of synthetic chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. biosynth.com [biosynth.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

A Senior Application Scientist's Guide to Boc/Bzl Solid-Phase Peptide Synthesis

Abstract

Solid-phase peptide synthesis (SPPS) has revolutionized the creation of peptides, enabling the routine and automated production of these vital biomolecules for research, diagnostics, and therapeutics. While the Fmoc/tBu strategy is now more prevalent, the original Boc/Bzl methodology, pioneered by R. Bruce Merrifield, remains a powerful and relevant technique, particularly for specific applications and complex syntheses. This in-depth guide provides a comprehensive overview of the Boc/Bzl SPPS strategy, grounded in its core chemical principles and supported by field-proven protocols. We will delve into the mechanistic underpinnings of the chemistry, offer detailed step-by-step workflows, and provide expert insights into the critical choices a researcher must make to ensure a successful synthesis.

Introduction: The Genesis of a Revolution

The advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the early 1960s was a paradigm shift in synthetic chemistry, earning him the Nobel Prize in Chemistry in 1984.[1][2] Prior to this innovation, peptides were synthesized in solution, a laborious and inefficient process characterized by difficult purifications after each amino acid addition.[1][2] SPPS overcame this by anchoring the C-terminal amino acid to an insoluble polymer support (the "solid phase"), allowing for the use of excess reagents to drive reactions to completion, with purification simplified to a mere filtration and washing step.[1][3][]

The original and classic approach is the Boc/Bzl strategy.[5] This methodology is defined by the use of the tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and benzyl-based (Bzl) protecting groups for the amino acid side chains.[5][6] The core principle relies on a graded lability approach, often termed "quasi-orthogonal": the Boc group is removed by a moderately strong acid, typically trifluoroacetic acid (TFA), while the more robust side-chain protecting groups and the peptide-resin linkage are cleaved simultaneously in the final step by a very strong acid, such as anhydrous hydrogen fluoride (HF).[6][7][8][9]

While the alternative Fmoc/tBu strategy, which uses a base for deprotection, has gained widespread popularity for its milder conditions, Boc/Bzl chemistry offers distinct advantages.[10][11][12] It is often lauded for its ability to minimize aggregation during the synthesis of long or difficult hydrophobic sequences, as the strongly acidic deprotection step can disrupt interchain hydrogen bonding.[10][13]

The Chemistry of Boc/Bzl SPPS: A Tale of Two Acidities

The success of the Boc/Bzl strategy hinges on the principle of differential acid lability. The temporary Nα-protecting group must be removed cleanly at every cycle without affecting the permanent side-chain protecting groups or the linker to the solid support.

The Temporary Nα-Boc Protecting Group

The Nα-tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, stable to a variety of other reaction conditions but easily removed by moderately strong acids.[14] Its removal (deprotection) is typically achieved by treatment with 25-55% trifluoroacetic acid (TFA) in a non-reactive solvent like dichloromethane (DCM).[7][14][15]

Mechanism of Boc Deprotection: The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the collapse of the resulting intermediate to form a highly stable tert-butyl cation, carbon dioxide, and the free amine of the peptide, which is protonated by the excess acid to form a TFA salt.[14][16][17][18]

-

Step 1: Protonation of the Boc group's carbonyl oxygen by TFA.[14][16]

-

Step 2: Cleavage of the C-O bond, releasing the stable tert-butyl carbocation and a carbamic acid intermediate.[14][16]

-

Step 3: The carbamic acid spontaneously decarboxylates to yield the deprotected α-amino group.[14][16]

-

Step 4: The free amine is protonated by excess TFA to form an ammonium salt.[16]

The "Permanent" Side-Chain and Linker Protection

The side-chain protecting groups and the bond linking the peptide to the resin are designed to be stable to the repetitive TFA treatments used for Boc removal. These are typically benzyl (Bzl) or benzyl-derived ethers, esters, and carbamates.[6][19] Their removal, along with the cleavage of the peptide from the resin, requires a much stronger acid. The classic reagent for this final cleavage step is anhydrous hydrogen fluoride (HF).[15][20][21]

The extreme corrosiveness and toxicity of HF have led to the development of alternative, "HF-free" cleavage methods using reagents like trifluoromethanesulfonic acid (TFMSA).[22][23][24][25]

The Boc/Bzl SPPS Workflow: A Step-by-Step Guide

The entire synthesis can be visualized as a cycle of deprotection, neutralization, and coupling steps, culminating in a final cleavage and purification.[7][11]

Diagram: The Boc/Bzl SPPS Cycle

Caption: The iterative cycle of Boc/Bzl Solid-Phase Peptide Synthesis.

Experimental Protocols: A Practical Benchtop Guide

The following protocols are standardized procedures. Researchers must always consult safety data sheets (SDS) for all chemicals and perform thorough risk assessments. Work with HF requires specialized equipment and training.

Materials and Reagents

| Reagent/Material | Typical Grade/Concentration | Purpose |

| Merrifield Resin | 1% DVB, 100-200 mesh | Solid support for peptide acids.[15] |

| MBHA/BHA Resin | Polystyrene-based | Solid support for peptide amides.[7][15] |

| Boc-Amino Acids | Synthesis Grade | Building blocks with side-chain protection.[26] |

| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Primary solvent.[17] |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Boc deprotection agent.[14][17] |

| Diisopropylethylamine (DIEA) | Reagent Grade | Neutralization base.[8][27] |

| Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Activating agent for coupling.[28] |

| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Racemization suppressant and co-activator.[28][29] |

| Anhydrous Hydrogen Fluoride (HF) | 99.9% | Final cleavage and deprotection.[15][20] |

| Anisole / p-cresol | Reagent Grade | Scavengers for trapping carbocations.[30][31] |

Protocol: A Single Coupling Cycle

This protocol details the addition of one amino acid to the growing peptide chain. (Scale: 0.1-0.5 mmol)

1. Resin Swelling:

-

Place the Boc-AA-resin in a reaction vessel.

-

Add DCM to completely cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[7][27]

-

Drain the solvent by filtration.

2. Nα-Boc Deprotection:

-

Agitate for 1-2 minutes for a pre-wash, then drain.

-

Add a fresh solution of 50% TFA in DCM.

-

Agitate for 20-30 minutes to ensure complete deprotection.[15]

-

Drain the solution.

3. Washing:

-

Wash the resin thoroughly to remove residual TFA and the cleaved Boc group.

4. Neutralization:

-

Add a solution of 5-10% DIEA in DCM to the resin to deprotonate the N-terminal ammonium salt.[8][27]

-

Agitate for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin 5x with DCM to remove excess base.[27]

5. Amino Acid Coupling (DCC/HOBt Method):

-

In a separate vessel, dissolve the next Boc-amino acid (2-4 equivalents) and HOBt (2-4 equivalents) in DCM or DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (2-4 equivalents) and stir for 10-15 minutes at 0°C to pre-activate.[32]

-

Filter the pre-activated amino acid solution to remove the insoluble dicyclohexylurea (DCU) byproduct.

-

Add the filtered solution to the neutralized resin.

-

Agitate at room temperature for 1-2 hours. Monitor reaction completion with a qualitative method like the Kaiser (ninhydrin) test.[7][33][34] A negative test (colorless to yellow resin beads) indicates a complete reaction.[33][35]

6. Final Washing:

-

Drain the coupling solution.

-

Wash the resin:

-

3x with DCM

-

2x with IPA

-

3x with DCM

-

-

The resin is now ready for the next deprotection/coupling cycle.

Protocol: Final Cleavage with Anhydrous HF

!!! WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe, penetrating burns that may not be immediately painful. This procedure must only be performed by highly trained personnel in a dedicated, specialized all-fluorocarbon HF cleavage apparatus with appropriate safety precautions (HF-resistant gloves, face shield, lab coat) and immediate access to calcium gluconate gel as an antidote. !!! [15][20][21]

1. Preparation:

-

Dry the final peptide-resin thoroughly under high vacuum for several hours.

-

Weigh the dried resin and place it in the reaction vessel of the HF apparatus.

-

Add a scavenger cocktail. A common choice is anisole or a mixture of p-cresol and p-thiocresol (e.g., 1 mL per gram of resin) to trap the reactive carbocations generated during cleavage.[15][30][31]

2. HF Cleavage:

-

Cool the reaction vessel to -5°C to 0°C using an ice/salt bath.[20]

-

Condense the required amount of anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.[15][21]

-

Stir the mixture at 0°C for 1-2 hours. The exact time depends on the specific amino acids in the peptide (e.g., peptides containing Arg(Tos) may require longer cleavage times).

3. HF Removal and Peptide Precipitation:

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, followed by high vacuum, into a neutralization trap containing CaO or another suitable base.[20]

-

The crude peptide will remain in the reaction vessel with the resin beads.

-

Add cold diethyl ether to the vessel to precipitate the peptide and wash away the organic scavengers.[8][20]

-

Triturate the solid to break up any clumps.

-

Filter the peptide/resin mixture to collect the solid.

-

Repeat the ether wash several times.[20]

4. Extraction and Lyophilization:

-

Extract the cleaved peptide from the resin using a suitable aqueous solvent, such as 10% aqueous acetic acid.

-

Filter to remove the resin beads.

-

Lyophilize (freeze-dry) the aqueous extract to obtain the crude peptide as a fluffy white powder.

5. Purification:

-

The crude peptide is then typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8]

Key Considerations and Troubleshooting

-

Racemization: During the activation step, the chiral center of the amino acid is susceptible to racemization, primarily through the formation of a 5(4H)-oxazolone intermediate.[32] The addition of 1-hydroxybenzotriazole (HOBt) is critical as it reacts with the activated amino acid to form an HOBt-active ester, which is less prone to racemization and couples efficiently.[28][29][32][36]

-